12-Tridecenoic acid

Description

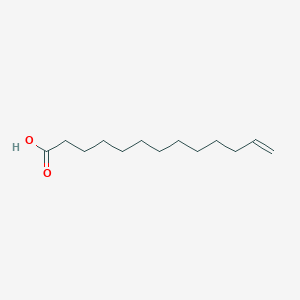

Structure

3D Structure

Properties

IUPAC Name |

tridec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCICAYFORNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415239 | |

| Record name | 12-tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-06-0 | |

| Record name | 12-tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 12-Tridecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 12-tridecenoic acid, a monounsaturated fatty acid. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.

Core Physicochemical Data

12-Tridecenoic acid (C13:1n-1) is a long-chain fatty acid with a terminal double bond.[1][2] Its fundamental properties are summarized below, providing a baseline for its behavior in various experimental and biological systems.

Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | [1][3][4] |

| Molecular Weight | 212.33 g/mol | |

| Physical State | Solid at room temperature, Liquid | |

| Melting Point | 38.5 °C | |

| Boiling Point (estimated) | 335.46 °C | |

| pKa (predicted) | 4.78 ± 0.10 | |

| Solubility | Ethanol: 5 mg/mLDMF: InsolubleDMSO: InsolublePBS (pH 7.2): Insoluble | |

| IUPAC Name | tridec-12-enoic acid | |

| Synonyms | ω-Tridecenoic acid, (10-Undecenyl)acetic acid, C13:1n-1 | |

| CAS Number | 6006-06-0 |

Experimental Protocols for Property Determination

Determination of Melting Point

The melting point of a solid fatty acid like 12-tridecenoic acid is typically determined using a melting point apparatus.

-

Principle: A small, crystalline sample of the fatty acid is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid phase is recorded as the melting point.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small amount of purified 12-tridecenoic acid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

Determination of Boiling Point

The boiling point of a liquid fatty acid is determined by distillation at a specific pressure. As 12-tridecenoic acid has a high estimated boiling point, vacuum distillation is often employed to prevent decomposition.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation apparatus, including a heating mantle, distillation flask, condenser, and collection flask. A vacuum pump and manometer are used for vacuum distillation.

-

Procedure:

-

A sample of 12-tridecenoic acid is placed in the distillation flask.

-

The apparatus is assembled, and if necessary, the pressure is reduced using a vacuum pump.

-

The sample is heated gradually until it begins to boil.

-

The temperature of the vapor is measured with a thermometer; this temperature is the boiling point at that specific pressure.

-

Determination of Solubility

The solubility of 12-tridecenoic acid in various solvents is determined by adding increasing amounts of the fatty acid to a known volume of the solvent until no more solute dissolves.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Apparatus: Vials or test tubes, magnetic stirrer, and an analytical balance.

-

Procedure:

-

A known volume of the solvent (e.g., ethanol, DMSO) is placed in a vial.

-

A small, pre-weighed amount of 12-tridecenoic acid is added to the solvent.

-

The mixture is stirred vigorously at a constant temperature until the solute dissolves completely.

-

Steps 2 and 3 are repeated until a saturated solution is formed (i.e., solid particles remain undissolved).

-

The total mass of the dissolved fatty acid is used to calculate the solubility, typically expressed in mg/mL or mol/L.

-

Determination of pKa (Acid Dissociation Constant)

The pKa of a fatty acid is a measure of its acidity and is typically determined by titration.

-

Principle: The pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating a solution of the fatty acid with a strong base and monitoring the pH change.

-

Apparatus: pH meter, burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of 12-tridecenoic acid is dissolved in a suitable solvent (often a co-solvent system like water-ethanol for fatty acids).

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a fatty acid like 12-tridecenoic acid.

Caption: A generalized experimental workflow for the physicochemical characterization of a fatty acid.

Biological Context and Signaling

While detailed signaling pathways involving 12-tridecenoic acid are not extensively documented, it has been shown to exhibit biological activity. For instance, it is active against Staphylococcus aureus (MIC = 1.17 mM) and can inhibit gastric juice secretion in animal models. Fatty acids, in general, can act as signaling molecules, often through pathways involving nuclear receptors like PPARs, or by being precursors to other bioactive lipids. Further research is needed to elucidate the specific molecular mechanisms of 12-tridecenoic acid. The following diagram depicts a conceptual framework for investigating the biological activity of a novel fatty acid.

Caption: A conceptual workflow for investigating the biological activity of a fatty acid.

References

The Enigmatic Unsaturation: A Technical Guide to the Natural Sources and Biosynthesis of 12-Tridecenoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

12-Tridecenoic acid (C13:1) is a monounsaturated odd-chain fatty acid that has garnered interest for its potential biological activities. However, its natural occurrence is not widely documented, and its specific biosynthetic pathway remains largely unelucidated. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural sources and the theoretical biosynthetic pathways of 12-tridecenoic acid. Furthermore, it details established experimental protocols for the extraction, identification, and quantification of fatty acids, which are readily adaptable for the study of this specific molecule. This document aims to serve as a foundational resource for researchers investigating the metabolic roles and potential therapeutic applications of 12-tridecenoic acid.

Natural Sources of 12-Tridecenoic Acid: A Rare Find

Information regarding the natural occurrence of 12-tridecenoic acid is scarce in publicly available scientific literature. Unlike its saturated counterpart, tridecanoic acid (C13:0), which is found in trace amounts in dairy products and is a product of microbial metabolism, the natural sources of 12-tridecenoic acid are not well-established.[1] Extensive analyses of complex lipid matrices such as royal jelly and propolis have not identified 12-tridecenoic acid as a constituent.[2][3][4][5]

The limited available information suggests that 12-tridecenoic acid may be a minor component in some microbial or plant sources, though specific quantitative data is largely absent. Its presence may be transient or in concentrations below the detection limits of standard analytical methods. Further targeted research is necessary to identify and quantify the natural reservoirs of this intriguing fatty acid.

Biosynthesis of 12-Tridecenoic Acid: A Postulated Pathway

The specific enzymatic pathway for the biosynthesis of 12-tridecenoic acid has not been experimentally determined. However, based on the established principles of fatty acid synthesis, a hypothetical pathway can be proposed. The biosynthesis of odd-chain fatty acids initiates with a different primer unit than the more common even-chain fatty acids.

Initiation with Propionyl-CoA

The biosynthesis of even-chain fatty acids begins with the two-carbon molecule acetyl-CoA. In contrast, the synthesis of odd-chain fatty acids, including the C13 backbone of 12-tridecenoic acid, commences with the three-carbon molecule propionyl-CoA .

Elongation via the Fatty Acid Synthase (FAS) Complex

Following initiation, the acyl chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA by the multi-enzyme fatty acid synthase (FAS) complex. For the synthesis of a 13-carbon chain, five cycles of elongation would be required after the initial condensation of propionyl-CoA with malonyl-ACP.

Introduction of the Double Bond: The Role of Desaturases

The final and crucial step in the formation of 12-tridecenoic acid is the introduction of a double bond at the 12th position (an ω-1 double bond). This reaction is catalyzed by a class of enzymes known as fatty acid desaturases . While the specific desaturase responsible for acting on a C13 substrate to produce a double bond at the ω-1 position has not been identified, it is plausible that a novel desaturase with this specific regioselectivity exists in organisms that produce 12-tridecenoic acid.

The general mechanism of a fatty acid desaturase involves the removal of two hydrogen atoms from the fatty acyl chain, with the concomitant reduction of molecular oxygen to water. This process typically requires an electron transport chain involving cytochrome b5 and NADH or NADPH.

Diagram: Hypothetical Biosynthesis of 12-Tridecenoic Acid

Caption: Hypothetical biosynthetic pathway of 12-tridecenoic acid.

Experimental Protocols

The following sections detail established methodologies for the extraction, identification, and quantification of fatty acids from biological samples. These protocols can be directly applied or readily adapted for the study of 12-tridecenoic acid.

Lipid Extraction from Biological Samples

A common and effective method for total lipid extraction is a modification of the Folch method.

Table 1: Protocol for Total Lipid Extraction

| Step | Procedure |

| 1. Homogenization | Homogenize the biological sample (e.g., tissue, cells, microbial biomass) in a chloroform:methanol (2:1, v/v) solution. |

| 2. Phase Separation | Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly. |

| 3. Centrifugation | Centrifuge the mixture to facilitate phase separation. |

| 4. Collection | Carefully collect the lower organic phase, which contains the lipids. |

| 5. Drying | Dry the collected lipid extract under a stream of nitrogen gas. |

| 6. Storage | Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis. |

Diagram: Experimental Workflow for Lipid Extraction

Caption: General workflow for total lipid extraction from biological samples.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl ester derivatives.

Table 2: Protocol for Fatty Acid Methyl Ester (FAME) Preparation

| Step | Procedure |

| 1. Transesterification | Resuspend the dried lipid extract in a known volume of a reagent containing methanol and a catalyst (e.g., 14% boron trifluoride in methanol or 2% sulfuric acid in methanol). |

| 2. Heating | Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours) to facilitate the transesterification reaction. |

| 3. Extraction | After cooling, add a nonpolar solvent such as hexane and water to the mixture and vortex. |

| 4. Collection | Collect the upper hexane layer containing the FAMEs. |

| 5. Washing (Optional) | Wash the hexane layer with water to remove any residual catalyst. |

| 6. Drying | Dry the FAMEs solution over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen. |

| 7. Reconstitution | Reconstitute the FAMEs in a small, known volume of an appropriate solvent (e.g., hexane) for GC analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.

Table 3: General GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting |

| GC Column | A polar capillary column (e.g., DB-23, SP-2560) is typically used for good separation of FAMEs, including isomers. |

| Injector Temperature | 250°C |

| Oven Temperature Program | Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 240°C) at a controlled rate to elute FAMEs based on their volatility. |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | m/z 50-500 |

Identification of 12-tridecenoic acid methyl ester would be based on its retention time compared to a pure standard and its characteristic mass spectrum. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid).

Quantitative Data

Due to the limited information on the natural occurrence of 12-tridecenoic acid, a comprehensive table of its quantitative distribution in various natural sources cannot be provided at this time. Researchers are encouraged to perform quantitative analysis on potential sources using the protocols outlined above. The table below is a template that can be populated as data becomes available.

Table 4: Template for Quantitative Data of 12-Tridecenoic Acid in Natural Sources

| Natural Source | Sample Type | Concentration (μg/g or % of total fatty acids) | Method of Analysis | Reference |

| [Example: Microbial Strain X] | [e.g., Cell Pellet] | [Data] | [e.g., GC-MS] | [Citation] |

| [Example: Plant Species Y] | [e.g., Seed Oil] | [Data] | [e.g., GC-FID] | [Citation] |

Conclusion and Future Directions

12-Tridecenoic acid remains an enigmatic molecule with respect to its natural distribution and biosynthesis. The hypothetical pathway presented in this guide, based on established principles of fatty acid metabolism, provides a framework for future research aimed at identifying the specific enzymes involved in its production. The detailed experimental protocols offer a robust starting point for researchers seeking to explore the presence and quantity of 12-tridecenoic acid in various biological systems.

Future research should focus on:

-

Screening of diverse microbial and plant species to identify natural sources of 12-tridecenoic acid.

-

Isolation and characterization of the specific desaturase responsible for introducing the ω-1 double bond in a C13 fatty acid.

-

Elucidation of the complete biosynthetic pathway through genetic and biochemical studies.

-

Investigation of the biological activities of 12-tridecenoic acid to understand its physiological role and therapeutic potential.

This technical guide serves as a call to action for the scientific community to unravel the mysteries surrounding 12-tridecenoic acid, a fatty acid that may hold untapped potential in various fields of research and development.

References

An In-depth Technical Guide on the Biological Activity of Monounsaturated C13 Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the biological activities of monounsaturated C13 fatty acids. Due to the limited research specifically focused on this class of fatty acids, this document primarily details the known activities of 12-tridecenoic acid, the most studied isomer. The guide includes available quantitative data, general experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate further research and drug development.

Introduction

Monounsaturated fatty acids (MUFAs) are characterized by the presence of a single double bond in their aliphatic chain. While extensive research has been conducted on common MUFAs such as oleic acid, the biological roles of shorter-chain MUFAs, particularly those with 13 carbons (C13), are less understood. This guide aims to consolidate the existing scientific information on the bioactivity of monounsaturated C13 fatty acids to serve as a foundational resource for the scientific community.

Quantitative Data on Biological Activity

The primary monounsaturated C13 fatty acid with documented biological activity is 12-tridecenoic acid. The following table summarizes the available quantitative data.

| Compound | Biological Activity | Organism/Model | Quantitative Data | Reference |

| 12-Tridecenoic Acid | Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) = 1.17 mM | [Zhang et al., 2012] |

| 12-Tridecenoic Acid | Inhibition of Gastric Juice Secretion | Rat model of gastric ulcers | Effective at doses of 5, 10, and 25 mg/kg | [Mimura et al., 1983] |

Experimental Protocols

Detailed experimental protocols from the primary literature were not accessible. However, based on standard laboratory practices, the following general methodologies are provided.

This protocol describes a general method for determining the MIC of a compound against a bacterial strain, such as Staphylococcus aureus.

-

Preparation of Bacterial Inoculum: A single colony of S. aureus is inoculated into a sterile nutrient broth and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 colony-forming units (CFU)/mL).

-

Preparation of Test Compound: 12-tridecenoic acid is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a nutrient broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (broth with no bacteria). The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits bacterial growth (i.e., the well remains clear).

This protocol outlines a general procedure for evaluating the effect of a compound on gastric secretion in a rat model of gastric ulcers, such as the pylorus ligation model.

-

Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

-

Compound Administration: The test compound, 12-tridecenoic acid, is administered orally or intraperitoneally at various doses (e.g., 5, 10, and 25 mg/kg body weight). A control group receives the vehicle (the solvent used to dissolve the compound).

-

Pylorus Ligation Surgery: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture. The abdominal wall is then closed.

-

Gastric Juice Collection: After a set period (e.g., 4 hours), the rats are euthanized. The stomach is removed, and the gastric contents are collected.

-

Analysis of Gastric Juice: The volume of the gastric juice is measured. The acidity can be determined by titration with a standard base (e.g., 0.01 N NaOH). The reduction in gastric juice volume and/or acidity in the treated groups compared to the control group indicates an inhibitory effect.

Signaling Pathways and Mechanisms of Action

The antibacterial activity of unsaturated fatty acids is generally attributed to their ability to inhibit essential bacterial enzymes. A key target is the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway. The proposed mechanism is illustrated below.

The precise signaling pathway for the inhibition of gastric acid secretion by 12-tridecenoic acid has not been elucidated. However, a simplified, general pathway for the regulation of gastric acid secretion is presented below. Fatty acids in the duodenum are known to trigger the release of hormones like cholecystokinin (CCK) and secretin, which can inhibit gastric acid secretion.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activity of a novel fatty acid.

Conclusion and Future Directions

The available evidence suggests that monounsaturated C13 fatty acids, exemplified by 12-tridecenoic acid, possess noteworthy biological activities, including antibacterial and gastroprotective effects. However, the field is still in its infancy, and significant research gaps remain. Future studies should focus on:

-

Isomer-Specific Activity: Investigating the biological activities of other positional and geometric isomers of monounsaturated C13 fatty acids.

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by these fatty acids.

-

Broader Bioactivity Screening: Exploring a wider range of potential therapeutic applications, such as antifungal, antiviral, anti-inflammatory, and anticancer activities.

-

Toxicology and Pharmacokinetics: Establishing the safety profiles and metabolic fates of these compounds to assess their potential as therapeutic agents.

This technical guide provides a starting point for researchers and drug development professionals interested in the therapeutic potential of monounsaturated C13 fatty acids. Further investigation is crucial to fully unlock the promise of this underexplored class of bioactive lipids.

An In-Depth Technical Guide on 12-Tridecenoic Acid (CAS Number: 6006-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Tridecenoic acid (CAS: 6006-06-0) is a monounsaturated fatty acid with emerging biological significance. This technical guide provides a comprehensive overview of its chemical and physical properties, known biological activities, and potential therapeutic applications. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for cited biological effects, and presents visual diagrams of relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the potential of 12-tridecenoic acid.

Chemical and Physical Properties

12-Tridecenoic acid, also known as ω-tridecenoic acid, is a long-chain fatty acid with a single double bond at the terminal position.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6006-06-0 | |

| Molecular Formula | C13H24O2 | |

| Molecular Weight | 212.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 38-39 °C | |

| Boiling Point | 192 °C | |

| Solubility | Insoluble in DMF and DMSO. Soluble in Ethanol (5 mg/ml). Insoluble in PBS (pH 7.2). | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). |

Biological Activities and Potential Therapeutic Applications

Current research indicates that 12-tridecenoic acid possesses at least two significant biological activities: antimicrobial effects against Staphylococcus aureus and inhibition of gastric juice secretion. These activities suggest its potential for development as a therapeutic agent.

Antimicrobial Activity against Staphylococcus aureus

12-Tridecenoic acid has demonstrated inhibitory activity against the bacterium Staphylococcus aureus, a significant human pathogen.

Quantitative Data:

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.17 mM | Staphylococcus aureus |

Proposed Mechanism of Action:

While the specific signaling pathways for 12-tridecenoic acid's anti-staphylococcal activity are not yet elucidated, the general mechanism for unsaturated fatty acids involves disruption of the bacterial cell membrane. This leads to increased membrane fluidity, impairment of the electron transport chain, and ultimately, cell death. Fatty acids can also interfere with cell wall biosynthesis and inhibit the production of virulence factors.

References

- 1. Regulation of long chain unsaturated fatty acid synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 4. WO2017002353A1 - Synthesis of long chain unsaturated fatty acid by carbon chain extension chemical reaction - Google Patents [patents.google.com]

- 5. tuscany-diet.net [tuscany-diet.net]

An In-Depth Technical Guide on the Antimicrobial Spectrum of 12-Tridecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of 12-tridecenoic acid, a monounsaturated fatty acid. The document consolidates available quantitative data on its antimicrobial spectrum, details relevant experimental protocols for its evaluation, and explores its potential mechanisms of action and associated signaling pathways.

Quantitative Antimicrobial Spectrum

The antimicrobial activity of 12-tridecenoic acid has been evaluated against a limited number of microorganisms. The primary quantitative measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Spectrum of 12-Tridecenoic Acid

| Bacterium | Strain | MIC | Reference |

| Staphylococcus aureus | Not Specified | 1.17 mM | [1] |

Table 2: Antibacterial Spectrum of Tridecanoic Acid Methyl Ester (TAME)

Tridecanoic acid methyl ester (TAME) is a structurally related compound, and its antimicrobial data is included here for comparative purposes.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis | MCC 2041 T | 375 | 750 | [2] |

| Salmonella enterica serovar Typhimurium | MTCC 98 | 375 | 750 | [2] |

| Streptococcus mutans | MTCC 497 | Not Reported | Not Reported | [3] |

| Staphylococcus aureus | MTCC 96 | Not Reported | Not Reported | [3] |

| Bacillus cereus | MTCC 1272 | 750 | 1375 | |

| Escherichia coli | MTCC 571 | Not Reported | Not Reported |

Note: Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

Accurate determination of the antimicrobial activity of lipophilic compounds like 12-tridecenoic acid requires specialized protocols to ensure proper solubilization and interaction with the target microorganisms.

Broth Microdilution Method for Water-Insoluble Compounds

This method is a standard for determining the MIC of antimicrobial agents in a liquid medium and can be adapted for water-insoluble compounds using a solvent like dimethyl sulfoxide (DMSO).

Objective: To determine the minimum inhibitory concentration (MIC) of 12-tridecenoic acid against a specific microorganism.

Materials:

-

12-tridecenoic acid

-

Dimethyl sulfoxide (DMSO)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettes

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve 12-tridecenoic acid in 100% DMSO to create a high-concentration stock solution (e.g., 100 times the highest desired test concentration).

-

Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well to achieve twice the highest desired final concentration, ensuring the final DMSO concentration remains low (typically ≤1%) to avoid solvent toxicity to the microbes. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

Inoculation: Prepare a microbial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 100 µL of this inoculum to each well.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only sterile broth.

-

Solvent Control: A well containing broth, the microbial inoculum, and the same concentration of DMSO used in the test wells.

-

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is the lowest concentration of 12-tridecenoic acid at which there is no visible growth of the microorganism.

Agar Well Diffusion Method for Fatty Acids

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Objective: To assess the antimicrobial activity of 12-tridecenoic acid by measuring the zone of growth inhibition on an agar plate.

Materials:

-

12-tridecenoic acid

-

Dimethyl sulfoxide (DMSO)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Petri dishes

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Agar Plate Preparation: Prepare and solidify the appropriate agar medium in sterile petri dishes.

-

Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.

-

Sample Application: Prepare a solution of 12-tridecenoic acid in DMSO. Carefully pipette a fixed volume (e.g., 50-100 µL) of the solution into each well.

-

Controls:

-

Positive Control: A well containing a known antibiotic.

-

Negative Control: A well containing only DMSO.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration.

-

Reading Results: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of antimicrobial action for 12-tridecenoic acid is not fully elucidated. However, research on unsaturated fatty acids provides insights into its probable modes of action.

Disruption of Cell Membrane and Cellular Processes

Unsaturated fatty acids are known to exert their antimicrobial effects through several mechanisms, primarily targeting the bacterial cell membrane and key metabolic pathways.

-

Membrane Disruption: The lipophilic nature of fatty acids allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane fluidity, leakage of essential intracellular components, and ultimately cell death.

-

Inhibition of Fatty Acid Synthesis: Some unsaturated fatty acids can inhibit key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI). This disrupts the production of essential membrane components, leading to growth inhibition.

Caption: Proposed mechanisms of antimicrobial action for 12-tridecenoic acid.

Role in Signaling Pathways

Fatty acids can also act as signaling molecules that modulate bacterial virulence. In some pathogenic bacteria, the accumulation of fatty acids can trigger a "kill switch" by inactivating a membrane-bound sensor kinase. This inactivation halts a phosphorylation cascade that is necessary for the transcriptional activation of numerous virulence factors. While this has been observed in pathogens like Staphylococcus aureus, the specific role of 12-tridecenoic acid in such signaling pathways requires further investigation.

Caption: Fatty acid-mediated signaling pathway for virulence factor regulation.

Conclusion

12-tridecenoic acid demonstrates antimicrobial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action is likely multifaceted, involving disruption of the cell membrane and inhibition of essential metabolic pathways. Furthermore, its potential role as a signaling molecule in downregulating bacterial virulence presents an exciting avenue for future research. This guide provides a foundational framework for researchers and drug development professionals to further explore and harness the antimicrobial properties of 12-tridecenoic acid. Further studies are warranted to expand the known antimicrobial spectrum and to elucidate the specific molecular targets and signaling pathways involved in its activity.

References

- 1. Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-enteric efficacy and mode of action of tridecanoic acid methyl ester isolated from Monochoria hastata (L.) Solms leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-g… [ouci.dntb.gov.ua]

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Putative Mechanism of Action of 12-Tridecenoic Acid against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to develop resistance to conventional antibiotics. Fatty acids have emerged as a promising class of natural antimicrobial agents. This technical guide delves into the hypothesized mechanisms through which 12-tridecenoic acid, a monounsaturated fatty acid, may exert its antibacterial effects against S. aureus. While direct research on this specific fatty acid is limited, this document synthesizes the current understanding of how structurally similar fatty acids combat this formidable pathogen. The putative mechanisms discussed herein include disruption of the cell membrane, inhibition of the fatty acid biosynthesis pathway (FASII), modulation of the SaeRS two-component system, and interference with the accessory gene regulator (agr) quorum sensing system. This guide provides detailed experimental protocols and quantitative data from studies on analogous fatty acids to serve as a foundational resource for future investigations into the therapeutic potential of 12-tridecenoic acid.

Introduction

The rise of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the exploration of novel antimicrobial strategies. Nature offers a vast repository of bioactive molecules, among which fatty acids have garnered considerable attention for their antibacterial properties. These molecules represent a diverse class of lipids that can disrupt essential bacterial processes. This whitepaper focuses on the potential mechanisms of action of 12-tridecenoic acid against S. aureus. Although direct experimental evidence for this specific fatty acid is scarce, the well-documented activities of other unsaturated fatty acids provide a strong basis for hypothesizing its modes of action. This document aims to provide a comprehensive technical framework for researchers and drug developers interested in investigating 12-tridecenoic acid and other fatty acids as potential anti-staphylococcal agents.

Putative Mechanisms of Action

The antibacterial activity of 12-tridecenoic acid against S. aureus is likely multifaceted, involving a combination of the following mechanisms:

Disruption of Cell Membrane Integrity

One of the primary and most rapid effects of many fatty acids is the perturbation of the bacterial cell membrane. The amphipathic nature of fatty acids allows them to intercalate into the phospholipid bilayer, leading to a loss of structural integrity and function.

Key Effects:

-

Increased membrane fluidity.

-

Formation of pores or channels.

-

Dissipation of the proton motive force (PMF), which is crucial for ATP synthesis and transport processes.

-

Leakage of intracellular components, such as ions, metabolites, and proteins.

Quantitative Data:

The following table summarizes the effects of various unsaturated fatty acids on the membrane potential of S. aureus. This data serves as a proxy for the potential membrane-disrupting activity of 12-tridecenoic acid.

| Fatty Acid | Concentration (µM) | Effect on Membrane Potential | Reference Strain |

| Palmitoleic Acid (16:1Δ9) | 100 | Rapid depolarization | RN4220 |

| Oleic Acid (18:1Δ9) | 100 | No significant depolarization | RN4220 |

| Linoleic Acid (18:2Δ9,12) | 50 | Increased cell disruption and protease release | MRSA |

Experimental Protocol: Membrane Potential Assay using DiSC₃(5)

This protocol describes a method to assess changes in the membrane potential of S. aureus upon treatment with a fatty acid, using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)).

-

Bacterial Culture Preparation:

-

Inoculate S. aureus in Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.

-

Subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the cells by centrifugation (5000 x g, 10 min), wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.1.

-

-

Dye Loading:

-

Add diSC₃(5) to the bacterial suspension to a final concentration of 1 µM.

-

Incubate in the dark at room temperature for 30 minutes to allow the dye to accumulate in the polarized membranes.

-

-

Fluorescence Measurement:

-

Transfer 200 µL of the dye-loaded bacterial suspension to a 96-well black microplate.

-

Measure the baseline fluorescence using a microplate reader (Excitation: 622 nm, Emission: 670 nm).

-

Add 12-tridecenoic acid (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 1%) at various concentrations to the wells.

-

Monitor the change in fluorescence over time. Depolarization of the membrane is indicated by an increase in fluorescence intensity as the dye is released from the quenched state within the membrane.

-

Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (solvent only).

-

Visualization of the Proposed Mechanism:

Inhibition of Fatty Acid Biosynthesis (FASII)

The bacterial fatty acid synthesis (FASII) pathway is distinct from the mammalian FASI system, making it an attractive target for antimicrobial agents. Some unsaturated fatty acids have been shown to inhibit key enzymes in this pathway, particularly the enoyl-acyl carrier protein reductase (FabI).

Key Effects:

-

Inhibition of FabI, a crucial enzyme in the fatty acid elongation cycle.[1]

-

Disruption of the synthesis of essential fatty acids required for membrane biogenesis.

-

Depletion of precursors for phospholipid synthesis.

Quantitative Data:

The following table presents the inhibitory concentrations of various fatty acids against the FabI enzyme from S. aureus.

| Fatty Acid | IC₅₀ for FabI (µM) | Reference |

| Linoleic Acid (18:2Δ9,12) | 5 | [2] |

| Palmitoleic Acid (16:1Δ9) | 10 | [2] |

| Oleic Acid (18:1Δ9) | 20 | [2] |

| Stearic Acid (18:0) | > 100 (no inhibition) | [2] |

Experimental Protocol: In Vitro FabI Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of S. aureus FabI by 12-tridecenoic acid.

-

Reagents and Buffers:

-

Purified recombinant S. aureus FabI enzyme.

-

Assay buffer: 100 mM sodium phosphate, pH 7.0, containing 1 mM EDTA.

-

Substrate: Crotonoyl-CoA.

-

Cofactor: NADPH.

-

12-tridecenoic acid stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the following to each well:

-

Assay buffer.

-

NADPH to a final concentration of 150 µM.

-

Varying concentrations of 12-tridecenoic acid (and a DMSO control).

-

FabI enzyme to a final concentration of 50 nM.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding crotonoyl-CoA to a final concentration of 50 µM.

-

Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADPH) every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualization of the FASII Pathway and Inhibition:

Modulation of the SaeRS Two-Component System

The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus. Fatty acids have been shown to inhibit the activity of the sensor kinase SaeS, thereby downregulating the expression of numerous toxins and immune evasion proteins.

Key Effects:

-

Inhibition of the autophosphorylation of the sensor kinase SaeS.

-

Reduced phosphorylation of the response regulator SaeR.

-

Decreased transcription of SaeR-regulated virulence genes (e.g., alpha-hemolysin, coagulase).

Quantitative Data:

The inhibitory effects of various fatty acids on the SaeRS system are presented below.

| Fatty Acid | Concentration (µM) | Inhibition of Sae-dependent Reporter Gene Expression |

| Oleic Acid (18:1 cis) | 31 | Significant inhibition |

| Elaidic Acid (18:1 trans) | 314 | Significant inhibition |

| Linoleic Acid (18:2 cis, cis) | 15 | Significant inhibition |

| Linoelaidic Acid (18:2 trans, trans) | 3.9 | Significant inhibition |

Experimental Protocol: SaeRS Reporter Gene Assay

This protocol uses a S. aureus strain containing a reporter gene (e.g., lacZ or gfp) under the control of a SaeR-dependent promoter (e.g., P1 promoter of the sae operon).

-

Bacterial Strain and Culture:

-

Use a S. aureus strain harboring a P1-lacZ reporter fusion.

-

Grow the strain overnight in TSB.

-

Subculture into fresh TSB containing various concentrations of 12-tridecenoic acid (and a solvent control).

-

Incubate at 37°C with shaking until the cultures reach the mid-logarithmic or early-stationary phase.

-

-

β-Galactosidase Assay (for lacZ reporter):

-

Measure the OD₆₀₀ of the cultures.

-

Lyse the bacterial cells using lysostaphin.

-

Add o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysates.

-

Incubate at 37°C and monitor the development of the yellow color.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance at 420 nm.

-

Calculate the Miller units to quantify β-galactosidase activity. A decrease in Miller units in the presence of 12-tridecenoic acid indicates inhibition of the SaeRS system.

-

Visualization of SaeRS Signaling and Inhibition:

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In S. aureus, the agr system is the primary QS system, controlling the expression of virulence factors and biofilm formation. Fatty acids can interfere with the agr system.

Key Effects:

-

Inhibition of the binding of the autoinducing peptide (AIP) to its receptor, AgrC.

-

Downregulation of the effector molecule, RNAIII.

-

Reduced expression of toxins and other virulence factors controlled by the agr system.

-

Inhibition of biofilm formation.

Quantitative Data:

The following table shows the effect of petroselinic acid on the expression of agr-related genes in S. aureus.

| Gene | Fold Change in Expression (with 100 µg/mL Petroselinic Acid) |

| agrA | ~0.5 |

| RNAIII | ~0.4 |

| hla (α-hemolysin) | ~0.3 |

Experimental Protocol: agr Reporter Assay

This protocol utilizes a S. aureus strain with a fluorescent reporter (e.g., GFP) under the control of the agr P3 promoter, which is activated by the agr system.

-

Bacterial Strain and Culture:

-

Use a S. aureus strain carrying an agr P3-GFP reporter plasmid.

-

Grow the strain overnight in TSB.

-

Dilute the overnight culture into fresh TSB in a 96-well black, clear-bottom microplate.

-

Add varying concentrations of 12-tridecenoic acid to the wells.

-

-

Measurement of Growth and Fluorescence:

-

Incubate the microplate at 37°C in a plate reader with shaking.

-

Measure the OD₆₀₀ and GFP fluorescence (Excitation: ~485 nm, Emission: ~515 nm) every 30 minutes for 24 hours.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the cell density (Fluorescence/OD₆₀₀).

-

A reduction in the normalized fluorescence in the presence of 12-tridecenoic acid indicates inhibition of the agr quorum sensing system.

-

Visualization of agr Quorum Sensing and Inhibition:

Summary and Future Directions

While direct experimental data on the mechanism of action of 12-tridecenoic acid against Staphylococcus aureus is currently lacking, the known antibacterial activities of other unsaturated fatty acids provide a strong foundation for hypothesizing its potential modes of action. The multifaceted nature of these mechanisms, targeting fundamental cellular processes such as membrane integrity, fatty acid biosynthesis, and virulence regulation, makes fatty acids like 12-tridecenoic acid compelling candidates for further investigation as novel anti-staphylococcal agents.

Future research should focus on:

-

Directly testing the antibacterial activity of 12-tridecenoic acid against a panel of S. aureus strains, including MRSA.

-

Systematically evaluating each of the putative mechanisms of action outlined in this guide using the described experimental protocols.

-

Investigating the potential for synergy between 12-tridecenoic acid and existing antibiotics.

-

Elucidating the specific molecular interactions between 12-tridecenoic acid and its putative cellular targets.

This technical guide provides a roadmap for researchers to explore the therapeutic potential of 12-tridecenoic acid and contribute to the development of next-generation antimicrobial therapies.

Experimental Workflow Overview

References

The Inhibitory Role of 12-Tridecenoic Acid in Gastric Juice Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of long-chain fatty acids (LCFAs), with a specific focus on the potential of 12-tridecenoic acid, in the inhibition of gastric juice secretion. While direct research on 12-tridecenoic acid is limited, this document extrapolates from the established mechanisms of other LCFAs to provide a comprehensive overview for researchers and drug development professionals. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of this important physiological process.

Introduction to Gastric Acid Secretion and its Regulation

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of gastric juice, playing a vital role in protein digestion, sterilization of ingested food, and absorption of essential nutrients.[1] The secretion of gastric acid is a complex and tightly regulated process involving a variety of neural, hormonal, and paracrine signals. The primary stimulants of acid secretion include acetylcholine, gastrin, and histamine, which act on parietal cells in the stomach lining.[2][3] Conversely, inhibitory signals, such as somatostatin and prostaglandins, modulate acid production to prevent damage to the gastric mucosa.[4][5]

Long-chain fatty acids (LCFAs) present in the duodenum are known to be potent inhibitors of gastric acid secretion. This inhibitory effect is a key physiological feedback mechanism that helps to regulate the rate of gastric emptying and nutrient absorption. This guide will delve into the mechanisms by which LCFAs, and by extension, 12-tridecenoic acid, are thought to exert their inhibitory effects.

Quantitative Data on Long-Chain Fatty Acid-Mediated Inhibition of Gastric Secretion

Several studies have quantified the inhibitory effects of various LCFAs on gastric acid secretion. The following tables summarize key findings from studies in both humans and animals.

Table 1: Inhibition of Gastrin-Stimulated Gastric Acid Secretion by Triglycerides in Healthy Men

| Treatment Group | Mean Gastric Acid Output (mmol/30 min) | Percentage Inhibition (%) | p-value vs. Saline |

| Saline | 9.4 ± 1.1 | - | - |

| Medium-Chain Triglycerides | - | 43 ± 9 | 0.04 |

| Long-Chain Triglycerides | - | 74 ± 6 | 0.0003 |

Data adapted from a study on the effects of intraduodenally perfused triglycerides on gastrin-stimulated gastric acid secretion.

Table 2: Maximal Reduction in Meal-Stimulated Gastric Acid Output by Intraduodenal Infusion of Various Fatty Acids in Sheep

| Fatty Acid (5 g/h for 1 h) | Maximal Reduction in Acid Output (% of control) |

| Myristic acid (C14:0) | Potent inhibition |

| Palmitic acid (C16:0) | 64 |

| Stearic acid (C18:0) | 55 |

| Oleic acid (C18:1) | Potent inhibition |

| Linoleic acid (C18:2) | Potent inhibition |

| Linolenic acid (C18:3) | Potent inhibition |

Data adapted from a study comparing the effects of duodenal unsaturated and saturated fatty acids on gastric secretion. The lesser effects of palmitic and stearic acids were suggested to be related to their reduced solubility and absorption.

Experimental Protocols for a in Vivo Assessment of Gastric Secretion Inhibition

The following section outlines a generalized experimental protocol for investigating the effects of a test compound, such as 12-tridecenoic acid, on gastric acid secretion in an animal model.

3.1. Animal Model and Surgical Preparation

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Surgical Procedure:

-

Animals are fasted for 24 hours with free access to water.

-

Under anesthesia (e.g., urethane, 1.25 g/kg, i.p.), a midline laparotomy is performed.

-

The pylorus is ligated to allow for the collection of gastric juice.

-

A duodenal cannula is inserted for the administration of the test compound.

-

A gastric cannula can also be inserted for direct collection of gastric contents.

-

3.2. Induction of Gastric Secretion

-

To stimulate a consistent and measurable level of gastric acid secretion, a secretagogue is administered.

-

Pentagastrin: A synthetic analog of gastrin, is commonly infused continuously (e.g., 16 µg/kg/h, i.v.) to achieve a plateau of gastric acid secretion.

-

Histamine: Can also be used to stimulate acid secretion.

-

Meal-stimulation: A standardized liquid or solid meal can be used to mimic physiological conditions.

3.3. Administration of the Test Compound

-

The test compound (e.g., 12-tridecenoic acid) is prepared as an emulsion or solution.

-

It is administered as a continuous infusion into the duodenum via the duodenal cannula at a predetermined dose and rate.

3.4. Sample Collection and Analysis

-

Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) for a period of several hours.

-

The following parameters are measured:

-

Volume: Measured to the nearest 0.1 ml.

-

pH: Determined using a pH meter.

-

Total Acid Output: Calculated by titrating the gastric juice with a standardized solution of NaOH (e.g., 0.01 N) to a pH of 7.0. The acid output is expressed as µEq/h.

-

Pepsin Concentration: Determined using a modified Anson's method, where the amount of tyrosine released from hemoglobin is measured spectrophotometrically.

-

Signaling Pathways and Visualizations

The inhibitory effect of LCFAs on gastric acid secretion is believed to be mediated by a combination of hormonal and paracrine pathways. A key proposed mechanism involves the synthesis of prostaglandins in the gastric mucosa.

Caption: Proposed signaling pathway for LCFA-induced inhibition of gastric acid secretion.

Caption: Generalized experimental workflow for assessing gastric secretion inhibition.

Conclusion and Future Directions

The available evidence strongly supports the inhibitory role of long-chain fatty acids in the regulation of gastric juice secretion. This effect is likely mediated through a combination of hormonal and paracrine pathways, with the synthesis of prostaglandins playing a significant role. While specific data on 12-tridecenoic acid is currently lacking, its structural classification as a long-chain fatty acid suggests that it would likely exhibit similar inhibitory properties.

Future research should focus on elucidating the specific effects of 12-tridecenoic acid on gastric secretion. This would involve in vivo studies, as outlined in this guide, to quantify its potency and efficacy in comparison to other LCFAs. Furthermore, in vitro studies using isolated parietal cells could help to dissect the precise molecular mechanisms by which 12-tridecenoic acid exerts its effects, including its influence on prostaglandin synthesis and intracellular signaling cascades. A thorough understanding of the role of 12-tridecenoic acid and other LCFAs could pave the way for the development of novel therapeutic agents for the management of acid-related gastrointestinal disorders.

References

- 1. Gastric acid - Wikipedia [en.wikipedia.org]

- 2. Gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

A Technical Guide to Investigating the Cellular Uptake and Metabolism of 12-Tridecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-tridecenoic acid is a monounsaturated fatty acid with potential biological activities, including antimicrobial effects against Staphylococcus aureus and the ability to inhibit gastric juice secretion.[1] Despite these observations, a comprehensive understanding of its cellular uptake, metabolic fate, and influence on signaling pathways remains largely unexplored in publicly available scientific literature. This technical guide provides a framework for researchers to investigate the cellular transport and metabolism of 12-tridecenoic acid. Due to the limited specific data on this particular fatty acid, this document outlines established methodologies and conceptual models based on the well-studied behavior of other long-chain monounsaturated fatty acids. The enclosed protocols and diagrams serve as a starting point for designing and executing experiments to elucidate the cellular and molecular interactions of 12-tridecenoic acid.

Introduction to 12-Tridecenoic Acid

12-tridecenoic acid (C13:1) is a long-chain monounsaturated fatty acid.[2][3] Its single double bond at the omega-1 position distinguishes it from its saturated counterpart, tridecanoic acid. While research on many fatty acids is extensive, 12-tridecenoic acid remains a sparsely studied molecule. The limited available data suggests potential therapeutic applications, making a deeper understanding of its biological interactions a priority for drug development and cellular biology.

Known Biological Activities and Properties

| Property/Activity | Observation | Source |

| Antimicrobial Activity | Active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.17 mM. | [1] |

| Gastric Secretion | Inhibits gastric juice secretion in a rat model at doses of 5, 10, and 25 mg/kg. | [1] |

| Molecular Formula | C₁₃H₂₄O₂ | |

| Molecular Weight | 212.33 g/mol | |

| Physical State | Solid | |

| Solubility | Insoluble in DMF, DMSO, and PBS (pH 7.2); Soluble in ethanol (5 mg/ml). |

Conceptual Framework for Cellular Uptake and Metabolism

In the absence of specific data for 12-tridecenoic acid, we present a conceptual framework based on the established mechanisms for other long-chain fatty acids.

Cellular Uptake Mechanisms

The uptake of long-chain fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. The key protein players in fatty acid uptake include:

-

Fatty Acid Translocase (CD36): A major transporter that facilitates the uptake of long-chain fatty acids.

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that are involved in the transport and activation of fatty acids.

-

Plasma Membrane-Associated Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to facilitate the transfer of fatty acids from the outer to the inner leaflet of the plasma membrane.

The relative contribution of these mechanisms can vary depending on the cell type and the metabolic state of the cell.

Caption: Proposed cellular uptake and activation of 12-tridecenoic acid.

Metabolic Pathways

Once inside the cell, 12-tridecenoic acid is expected to be activated to its coenzyme A (CoA) derivative, 12-tridecenoyl-CoA. This activated form can then enter several metabolic pathways:

-

β-oxidation: The primary catabolic pathway for fatty acids, leading to the production of acetyl-CoA for energy generation. As an odd-chain fatty acid, the final round of β-oxidation would be expected to yield propionyl-CoA in addition to acetyl-CoA.

-

Esterification: Incorporation into complex lipids such as triglycerides for storage in lipid droplets, or into phospholipids for integration into cellular membranes.

-

Elongation and Desaturation: Modification of the fatty acid chain to produce other fatty acid species.

Caption: Hypothetical metabolic pathways for 12-tridecenoyl-CoA.

Experimental Protocols

The following protocols are representative methods for studying the cellular uptake and metabolism of fatty acids and can be adapted for 12-tridecenoic acid.

Fatty Acid Uptake Assay using a Fluorescent Analog

This protocol describes a common method to quantify fatty acid uptake using a fluorescently-labeled fatty acid analog. A similar analog would need to be synthesized for 12-tridecenoic acid.

Materials:

-

Cells of interest (e.g., adipocytes, hepatocytes, cancer cell lines)

-

Cell culture medium (serum-free for assay)

-

Fluorescently-labeled 12-tridecenoic acid analog (e.g., BODIPY-labeled)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes or 96-well black, clear-bottom plates

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure (for adherent cells in a 96-well plate):

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.

-

Serum Starvation: On the day of the assay, remove the growth medium and wash the cells twice with warm PBS. Add serum-free medium and incubate for 2-4 hours.

-

Fatty Acid Incubation: Prepare a working solution of the fluorescent 12-tridecenoic acid analog in serum-free medium. Remove the starvation medium and add the fatty acid solution to the cells. Incubate for a defined period (e.g., 5-30 minutes) at 37°C. Include control wells with no fatty acid analog.

-

Stopping the Uptake: To stop the uptake, aspirate the fatty acid solution and wash the cells three times with ice-cold PBS.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes, then wash twice with PBS.

-

Staining (Optional): A nuclear counterstain (e.g., DAPI or Hoechst) can be added to visualize the cell nuclei.

-

Imaging and Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.

Metabolic Analysis using Stable Isotope Tracing and Mass Spectrometry

This protocol outlines a powerful technique to trace the metabolic fate of 12-tridecenoic acid within the cell.

Materials:

-

Cells of interest

-

Cell culture medium

-

¹³C-labeled 12-tridecenoic acid

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Internal standards for mass spectrometry

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Cell Culture and Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing ¹³C-labeled 12-tridecenoic acid. Incubate for a specific time course (e.g., 0, 2, 8, 24 hours).

-

Metabolite Extraction: After incubation, wash the cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction to separate the lipid-containing organic phase from the aqueous phase.

-

Derivatization (for GC-MS): The extracted lipids are often derivatized (e.g., to fatty acid methyl esters - FAMEs) to increase their volatility for GC-MS analysis.

-

Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS. The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from the 12-tridecenoic acid tracer.

-

Data Analysis: By analyzing the mass isotopologue distribution, the relative contribution of 12-tridecenoic acid to various lipid species and metabolic pathways can be determined.

Caption: Workflow for studying cellular uptake and metabolism.

Potential Signaling Pathways for Investigation

Monounsaturated fatty acids are known to influence a variety of cellular signaling pathways. Investigating the effect of 12-tridecenoic acid on these pathways could reveal its mechanism of action.

-

AMP-activated protein kinase (AMPK) Pathway: AMPK is a key energy sensor in the cell. Some monounsaturated fatty acids can activate AMPK, which can have downstream effects on cell growth and metabolism.

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are transcription factors that regulate the expression of genes involved in lipid synthesis. Fatty acids can modulate SREBP activity.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are activated by fatty acids and their derivatives, leading to changes in the expression of genes involved in lipid metabolism and inflammation.

Conclusion and Future Directions

The study of 12-tridecenoic acid is in its infancy. The limited data on its biological activities, coupled with the complete absence of information on its cellular uptake and metabolism, highlights a significant knowledge gap. This technical guide provides a roadmap for researchers to begin to fill this void. By applying established methodologies for fatty acid research, it will be possible to elucidate the cellular and molecular mechanisms of 12-tridecenoic acid. Such studies are essential to validate its potential as a therapeutic agent and to understand its role in cellular physiology. Future research should focus on synthesizing labeled analogs for uptake and metabolism studies, conducting comprehensive lipidomics analyses to identify its metabolic products, and performing targeted studies to determine its influence on key signaling pathways.

References

Potential Therapeutic Applications of 12-Tridecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-tridecenoic acid, a monounsaturated medium-chain fatty acid, has emerged as a molecule of interest with demonstrated biological activities that suggest potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on 12-tridecenoic acid, focusing on its antimicrobial and gastroprotective properties. This document summarizes the available quantitative data, outlines experimental methodologies from key studies, and proposes potential mechanisms of action and signaling pathways based on current knowledge of fatty acid biochemistry. While research specifically on 12-tridecenoic acid is in its early stages, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring its therapeutic potential.

Introduction

12-tridecenoic acid is a 13-carbon monounsaturated fatty acid. Its unique chemical structure contributes to its biological activities, which have been primarily investigated in the contexts of antimicrobial action and gastric secretion modulation. As a medium-chain fatty acid, it possesses distinct physicochemical properties that may influence its absorption, metabolism, and interaction with cellular targets. This guide will delve into the existing scientific literature to provide a detailed analysis of its therapeutic prospects.

Antimicrobial Applications

The primary documented therapeutic potential of 12-tridecenoic acid lies in its antimicrobial activity, particularly against the pathogenic bacterium Staphylococcus aureus.

Quantitative Data

The antimicrobial efficacy of 12-tridecenoic acid against S. aureus has been quantified in at least one study.

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.17 mM | Staphylococcus aureus | [Not available in full text] |

Proposed Mechanism of Action

While the precise mechanism of action for 12-tridecenoic acid has not been fully elucidated, the antimicrobial activities of fatty acids are generally attributed to their ability to disrupt the bacterial cell membrane. This disruption can lead to increased permeability, leakage of cellular contents, and ultimately, cell death.

A study on a structurally related compound, tridecanoic acid methyl ester, demonstrated that it causes significant disruption to the cellular morphology of Enterococcus faecalis and Salmonella enterica. Furthermore, in silico modeling suggested a strong binding affinity for the bacterial enzyme DNA Gyrase B, indicating a potential for interference with DNA replication. It is plausible that 12-tridecenoic acid may exert its antimicrobial effects through similar mechanisms.

Experimental Protocols

Antimicrobial Susceptibility Testing (Microplate Assay)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 12-tridecenoic acid against Staphylococcus aureus.

-

Methodology: A serial dilution of 12-tridecenoic acid is prepared in a suitable broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of S. aureus. The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is determined as the lowest concentration of 12-tridecenoic acid that visibly inhibits bacterial growth.

Signaling Pathway Diagram

Gastroprotective Effects

Preclinical studies have indicated that 12-tridecenoic acid can inhibit gastric acid secretion, suggesting a potential role in the management of gastric ulcers and related conditions.

Quantitative Data

The inhibitory effect of 12-tridecenoic acid on gastric juice secretion has been observed in a rat model.

| Dose (mg/kg) | Effect | Animal Model | Reference |

| 5 | Inhibition of gastric juice secretion | Rat (pylorus ligation model) | [Not available in full text] |

| 10 | Inhibition of gastric juice secretion | Rat (pylorus ligation model) | [Not available in full text] |

| 25 | Inhibition of gastric juice secretion | Rat (pylorus ligation model) | [Not available in full text] |

Proposed Mechanism of Action

The mechanism by which unsaturated fatty acids inhibit gastric acid secretion is not fully understood but is thought to involve the stimulation of inhibitory gut hormones or direct effects on the parietal cells of the stomach. It is hypothesized that these fatty acids may interact with G-protein coupled receptors on enteroendocrine cells, leading to the release of somatostatin, which in turn inhibits gastrin release and subsequent acid secretion.

Experimental Protocols

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

-

Objective: To evaluate the effect of 12-tridecenoic acid on gastric juice secretion and ulcer formation.

-

Methodology: Rats are fasted for a specified period with access to water. Under anesthesia, the abdomen is opened, and the pyloric end of the stomach is ligated. 12-tridecenoic acid (at varying doses) or a vehicle control is administered intraduodenally. After a set duration, the animals are sacrificed, and the stomach is removed. The volume of gastric juice is measured, and the acidity is determined by titration. The stomach lining is then examined for the presence and severity of ulcers.

Signaling Pathway Diagram

Other Potential Therapeutic Applications (Exploratory)

While direct evidence is currently lacking, the chemical nature of 12-tridecenoic acid as a monounsaturated fatty acid suggests other potential areas of therapeutic interest that warrant further investigation.

Anti-Inflammatory Effects

Some unsaturated fatty acids are known to modulate inflammatory pathways. They can act as precursors to anti-inflammatory lipid mediators or interfere with pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. Future research could explore whether 12-tridecenoic acid exhibits similar properties.

Anticancer Effects

Certain fatty acids have demonstrated anti-proliferative and pro-apoptotic effects on cancer cells. The mechanisms can involve the generation of reactive oxygen species, modulation of cell signaling pathways controlling cell growth and death, and effects on membrane fluidity that can impact receptor function. Investigating the cytotoxic effects of 12-tridecenoic acid against various cancer cell lines could be a fruitful area of research.

Conclusion and Future Directions

12-tridecenoic acid has shown promise as a potential therapeutic agent, with initial evidence supporting its antimicrobial and gastroprotective effects. However, the current body of research is limited. To fully realize its therapeutic potential, further in-depth studies are required.

Key areas for future research include:

-

Elucidation of Mechanisms: Detailed studies to uncover the precise molecular mechanisms underlying its antimicrobial and anti-secretory activities.

-

Broad-Spectrum Antimicrobial Activity: Screening against a wider range of pathogenic microorganisms to determine its antimicrobial spectrum.

-

In Vivo Efficacy: More extensive preclinical in vivo studies to confirm its therapeutic efficacy and establish dose-response relationships for its various effects.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

-

Exploration of Other Therapeutic Areas: Investigation into its potential anti-inflammatory, anticancer, and metabolic effects.

The development of 12-tridecenoic acid as a therapeutic agent will depend on a concerted effort to build upon the foundational knowledge outlined in this guide. Its simple structure and natural origin make it an attractive candidate for further drug discovery and development endeavors.

Unraveling the In Vivo Impact of 12-Tridecenoic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the currently available scientific literature on the in vivo effects of 12-tridecenoic acid administration in animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the known biological activities, proposes potential mechanisms of action, and outlines the experimental frameworks used to evaluate this medium-chain unsaturated fatty acid.

Executive Summary

12-Tridecenoic acid, a monounsaturated fatty acid, has demonstrated biological activity in animal models, notably in the context of gastrointestinal health. Research indicates a dose-dependent inhibitory effect on gastric juice secretion in rats with induced gastric ulcers. While the precise signaling pathways remain to be fully elucidated for this specific fatty acid, the broader class of medium-chain fatty acids is known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), suggesting a potential mechanism for its observed effects. This guide presents the available quantitative data, details the experimental methodologies where accessible, and provides visual representations of a putative signaling pathway to guide future research.

Data Presentation: In Vivo Effects of 12-Tridecenoic Acid